An In-depth Technical Guide to the Chemical Properties of (3-Bromoisoxazol-5-yl)methylamine hydrochloride
An In-depth Technical Guide to the Chemical Properties of (3-Bromoisoxazol-5-yl)methylamine hydrochloride
Foreword: Navigating the Synthesis and Application of a Versatile Heterocyclic Building Block
To the researchers, scientists, and drug development professionals who drive innovation, this guide serves as a comprehensive technical resource on (3-Bromoisoxazol-5-yl)methylamine hydrochloride. This compound, a functionalized isoxazole, represents a valuable scaffold in medicinal chemistry, offering a unique combination of reactive sites that can be strategically manipulated to generate diverse molecular architectures. The isoxazole core is a privileged structure in numerous biologically active compounds, lauded for its metabolic stability and ability to participate in crucial binding interactions.[1] This guide moves beyond a simple recitation of facts, delving into the causality behind experimental choices and providing a framework for the rational design of novel therapeutics. We will explore its synthesis, characterization, reactivity, and potential applications, with a focus on providing actionable insights for laboratory practice.
Core Molecular Attributes and Physicochemical Profile
(3-Bromoisoxazol-5-yl)methylamine hydrochloride is a salt, which enhances its stability and solubility in polar solvents, making it a convenient starting material for a variety of chemical transformations.
| Property | Value | Source |
| CAS Number | 90802-21-4 | [2] |
| Molecular Formula | C₄H₆BrClN₂O | [2] |
| Molecular Weight | 213.46 g/mol | [2] |
| Appearance | Light yellow to off-white solid | |
| Boiling Point | 310.1°C at 760 mmHg (Predicted) | [2] |
| Flash Point | 141.3°C (Predicted) | [2] |
| LogP | 2.39810 (Predicted for the free base) | [2] |
| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C |
Note: Some physical properties are predicted and should be confirmed experimentally.
Synthesis of (3-Bromoisoxazol-5-yl)methylamine hydrochloride: A Proposed Protocol
Figure 1: Proposed synthetic pathway for (3-Bromoisoxazol-5-yl)methylamine hydrochloride.
Experimental Protocol:
Step 1: Synthesis of 3-Bromo-5-(hydroxymethyl)isoxazole
-
Rationale: The isoxazole ring is constructed via a [3+2] cycloaddition reaction. Propargyl alcohol serves as the three-carbon component, and a nitrile oxide, generated in situ from an appropriate precursor, acts as the dipole.
-
Procedure:
-
To a solution of propargyl alcohol in a suitable solvent (e.g., THF or CH₂Cl₂), add a base (e.g., triethylamine).
-
Slowly add a solution of dibromoformaldoxime (or a similar nitrile oxide precursor) to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by quenching with water, extracting with an organic solvent, and purifying by column chromatography to yield 3-bromo-5-(hydroxymethyl)isoxazole.
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Step 2: Conversion to 3-Bromo-5-(azidomethyl)isoxazole
-
Rationale: The hydroxyl group is converted to a good leaving group (e.g., a halide) and then displaced by an azide nucleophile. This two-step, one-pot procedure is often efficient.
-
Procedure:
-
Dissolve 3-bromo-5-(hydroxymethyl)isoxazole in a suitable solvent (e.g., DCM).
-
Add a halogenating agent (e.g., thionyl chloride or phosphorus tribromide) dropwise at 0°C.
-
After the formation of the halide is complete (monitored by TLC), add sodium azide and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Stir the reaction at room temperature until the azide displacement is complete.
-
Work up the reaction to isolate 3-bromo-5-(azidomethyl)isoxazole.
-
Step 3: Reduction to (3-Bromoisoxazol-5-yl)methylamine
-
Rationale: The azide is reduced to the primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Procedure:
-
Dissolve 3-bromo-5-(azidomethyl)isoxazole in a suitable solvent (e.g., methanol or ethyl acetate).
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the crude amine.
-
Step 4: Formation of the Hydrochloride Salt
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Rationale: The free amine is converted to its hydrochloride salt to improve stability and handling.
-
Procedure:
-
Dissolve the crude (3-Bromoisoxazol-5-yl)methylamine in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol).
-
Slowly add a solution of hydrochloric acid in a non-polar solvent (e.g., 2M HCl in diethyl ether) until precipitation is complete.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield (3-Bromoisoxazol-5-yl)methylamine hydrochloride as a solid.
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Spectroscopic Characterization
While specific spectral data for (3-Bromoisoxazol-5-yl)methylamine hydrochloride is not available in the reviewed literature, the expected NMR and mass spectra can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the isoxazole ring proton, a singlet for the methylene protons adjacent to the amine, and a broad singlet for the amine protons (which will exchange with D₂O). The chemical shifts will be influenced by the electron-withdrawing nature of the isoxazole ring and the bromine atom.
-
¹³C NMR: The carbon NMR spectrum will display signals for the three carbons of the isoxazole ring and the methylene carbon. The carbon bearing the bromine atom will appear at a characteristic chemical shift, and the other ring carbons will be influenced by the heteroatoms and the substituents.
Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns, including the loss of Br, HCl, and cleavage of the aminomethyl side chain. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) will be a key diagnostic feature.
Chemical Reactivity and Synthetic Utility
(3-Bromoisoxazol-5-yl)methylamine hydrochloride possesses two primary sites of reactivity: the bromine atom at the 3-position and the primary amine of the methylamine group at the 5-position.
Figure 2: Key reaction pathways for the derivatization of (3-Bromoisoxazol-5-yl)methylamine.
Reactions at the Aminomethyl Group
The primary amine is a versatile handle for a variety of functionalization reactions, including:
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N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
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Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides to yield sulfonamides.
Note: It is often necessary to protect the amine group before performing reactions at the 3-position to avoid side reactions. Common protecting groups include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl).
Reactions at the 3-Bromo Position
The bromine atom on the isoxazole ring is susceptible to a range of palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to introduce aryl, heteroaryl, or vinyl groups at the 3-position.
-
Buchwald-Hartwig Amination: Reaction with primary or secondary amines in the presence of a palladium catalyst and a strong base to form 3-amino-isoxazole derivatives.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
Applications in Drug Discovery and Medicinal Chemistry
The (3-Bromoisoxazol-5-yl)methylamine scaffold is a valuable building block for the synthesis of compounds with a wide range of biological activities. The isoxazole ring is a common feature in many approved drugs and clinical candidates.
As a Scaffold for Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase active site. The isoxazole ring can act as a bioisostere for other heterocycles, and the aminomethyl and bromo functionalities provide points for derivatization to explore the ATP binding pocket. For example, derivatives of this scaffold could be explored as inhibitors of kinases such as GSK-3.[3][4][5][6][7]
In the Synthesis of Novel Antimicrobial Agents
The isoxazole nucleus is present in several antimicrobial agents. The ability to functionalize both the 3- and 5-positions of (3-Bromoisoxazol-5-yl)methylamine hydrochloride allows for the generation of diverse libraries of compounds for screening against various bacterial and fungal strains.[8][9][10][11]
Safety and Handling
(3-Bromoisoxazol-5-yl)methylamine hydrochloride should be handled with care in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. In case of contact, wash the affected area immediately with plenty of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion and Future Perspectives
(3-Bromoisoxazol-5-yl)methylamine hydrochloride is a versatile and valuable building block for medicinal chemistry and drug discovery. Its dual functionality allows for a wide range of chemical transformations, enabling the synthesis of diverse compound libraries. While specific experimental data for this compound is limited in the public domain, its chemical properties can be reliably predicted based on the well-established chemistry of isoxazoles. Future work should focus on the experimental validation of the proposed synthetic routes, full spectroscopic characterization, and the exploration of its utility in the synthesis of novel, biologically active molecules. The insights provided in this guide are intended to empower researchers to unlock the full potential of this promising heterocyclic scaffold.
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